molecular formula C20H21ClN4O2 B2667739 N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899726-65-9

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2667739
CAS No.: 899726-65-9
M. Wt: 384.86
InChI Key: MSOVLBAHWUQMCW-UHFFFAOYSA-N
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Description

Historical Development of 1,2,3-Triazole Chemistry

The foundational work on 1,2,3-triazoles began in the early 20th century with the isolation of unsubstituted triazole derivatives, but significant progress emerged in the 1960s through the pioneering studies of Rolf Huisgen on 1,3-dipolar cycloadditions. These reactions between azides and alkynes provided a modular route to triazole rings, though early methods suffered from poor regioselectivity and harsh thermal conditions. The 2001 introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and colleagues revolutionized the field, enabling near-perfect regiocontrol for 1,4-disubstituted triazoles under mild conditions. Parallel developments in ruthenium-catalyzed systems expanded access to 1,5-disubstituted variants, establishing triazoles as a cornerstone of click chemistry.

Key milestones in triazole synthesis include:

  • 1940s : First reported synthesis of 1,2,3-triazole via oxidative coupling of glyoxal, hydrazine, and sodium nitrite.
  • 1967 : Mechanistic elucidation of Huisgen cycloaddition, enabling rational design of triazole derivatives.
  • 2001 : Introduction of CuAAC, achieving >95% yields for 1,4-disubstituted triazoles at ambient temperatures.
  • 2018 : Zhu's two-step protocol for 4-cyano-1,5-disubstituted triazoles, addressing previous limitations in functional group tolerance.

Evolution of 1,2,3-Triazole-4-Carboxamide Research

The strategic incorporation of carboxamide groups at the C4 position of 1,2,3-triazoles emerged in the late 1990s as researchers sought to enhance hydrogen-bonding interactions with biological targets. Early work focused on simple aryl carboxamides, but the discovery of 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivatives in antiparasitic drug development marked a turning point. Optimization studies demonstrated that substituents at N1 and C5 positions critically modulate both potency and pharmacokinetic properties:

Substituent Position Impact on Bioactivity Example Optimization
N1 (Aryl) Enhances target binding via π-π stacking 4-Isopropylphenyl in N-(3-chloro-4-methoxyphenyl) derivative
C4 (Carboxamide) Mediates hydrogen bonding with enzymes Amide linkage to 3-chloro-4-methoxyphenyl
C5 (Methyl) Improves metabolic stability 5-Methyl substitution reducing CYP450 oxidation

Recent advances employ computational docking to predict carboxamide orientation in binding pockets, enabling rational design of derivatives like the title compound.

Significance in Medicinal Chemistry and Drug Discovery

1,2,3-Triazole-4-carboxamides exhibit unique pharmacophoric properties:

  • Bioisosteric versatility : The triazole ring mimics peptide bonds and carboxylic acid groups, allowing retroisosteric replacement in existing drug scaffolds.
  • Metal-binding capacity : N2 and N3 atoms coordinate transition metals, enabling modulation of metalloenzyme targets.
  • Tautomeric flexibility : The 2H-1,2,3-triazole tautomer predominates in aqueous solutions, favoring interactions with polar active sites.

Notable applications include:

  • Anticancer agents : Gefitinib-triazole hybrids show 10-100x improved EGFR inhibition compared to parent compounds.
  • Antiparasitics : ATC derivatives achieve submicromolar IC~50~ against Trypanosoma cruzi by targeting folate metabolism.
  • Antivirals : Triazole-carboxamide conjugates inhibit HIV protease through dual hydrogen bonding and hydrophobic interactions.

Current Research Landscape and Challenges

Recent studies (2022-2025) highlight three key frontiers:

1. Regioselective Functionalization
Advanced catalytic systems enable precise control over substitution patterns:

  • Dual Cu/Ru catalysts : Generate 1,4,5-trisubstituted triazoles in one pot.
  • Photoredox catalysis : Achieve C-H functionalization at previously inaccessible positions.

2. Polypharmacology Optimization
The title compound exemplifies multi-target engagement:

  • Kinase inhibition : 4-Carboxamide group binds ATP pockets in EGFR and VEGFR.
  • Epigenetic modulation : Chloromethoxyphenyl moiety interacts with HDAC surface residues.

3. Synthetic Challenges
Persistent limitations include:

  • Steric hindrance : Bulky 4-isopropylphenyl groups complicate N1 substitution.
  • Amide hydrolysis : Carboxamide lability in acidic microsomes requires structural stabilization.

Emerging solutions involve:

  • Protecting group strategies : TEMPO-mediated oxidation prevents unwanted side reactions.
  • Continuous flow synthesis : Enhances yield (78% → 92%) for gram-scale production.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-12(2)14-5-8-16(9-6-14)25-13(3)19(23-24-25)20(26)22-15-7-10-18(27-4)17(21)11-15/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVLBAHWUQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: 4-acetylphenyl (electron-withdrawing acetyl group) and 3-chlorophenyl.

1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Substituents: Similar 3-chloro-4-methoxyphenyl group but with an additional 5-chloro-2-methylphenylamide. The dual chloro substituents may increase lipophilicity and metabolic stability compared to the target compound’s single chloro group.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

  • Substituents: Fluorophenyl and methylphenyl groups.
  • Fluorine’s electronegativity enhances binding affinity in some targets (e.g., enzyme active sites), whereas the target’s methoxy group may favor π-π stacking interactions.

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents LogP* (Predicted)
Target Compound ~443.9 Not Reported 3-Cl-4-OCH3, 4-(iPr)Ph ~3.8
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide ~398.8 Not Reported 4-Acetylphenyl, 3-Cl-Ph ~2.9
1-{2-[(3-Cl-4-OCH3-Ph)amino]-...triazole-4-carboxamide () ~460.3 Not Reported 3-Cl-4-OCH3, 5-Cl-2-Me-Ph ~4.2
5-(4-F-Ph)-3-[5-Me-1-(4-Me-Ph)-triazol-4-yl]-N-Ph-carbothioamide () ~476.5 Not Reported 4-F-Ph, 4-Me-Ph ~4.0

*LogP values estimated using fragment-based methods.

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : Used for confirming regiochemistry and packing modes (e.g., ’s dihedral angles between triazole and phenyl rings: 5–15°) .
  • NMR/IR Spectroscopy :
    • 1H-NMR : Methyl groups (δ 2.42–2.66 ppm) and aromatic protons (δ 7.21–8.12 ppm) align with triazole-carboxamide analogs .
    • IR : Amide C=O stretches (~1636–1670 cm⁻¹) and N-H bends (~3180 cm⁻¹) are typical for this class .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its diverse biological activities, primarily due to the presence of the triazole ring and carboxamide functional group. This article reviews its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H21ClN4O2
  • Molecular Weight : 384.86 g/mol

The structure features a triazole ring, which is known for its significant biological properties, including antifungal, antibacterial, and antitumor activities.

Antimicrobial Properties

Research indicates that compounds with a triazole moiety exhibit promising antimicrobial effects. Preliminary studies have shown that this compound demonstrates:

  • Antifungal Activity : Effective against various fungal strains.
  • Antibacterial Activity : Inhibitory effects on several bacterial species.

These properties are attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt their metabolic processes.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in vitro. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways remain under investigation but may involve interaction with key regulatory proteins involved in cell growth.

The biological activity of this compound is believed to involve:

  • Protein Interaction : Binding to specific proteins or enzymes that modulate their activity.
  • Hydrogen Bonding : The carboxamide group enhances binding affinity through hydrogen bonding with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of aromatic substituents via electrophilic aromatic substitution.
  • Finalization through acylation to form the carboxamide group.

Optimization of these steps is crucial for enhancing yield and reducing production costs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(5-chloro-2-methoxyphenyl)-N-[3-chloro-4-fluorophenyl]-5-methyltriazoleSimilar triazole and aromatic componentsDifferent halogen substituents may affect reactivity
1-(3-chloro-4-methylphenyl)-N-(3-fluorobenzyl)-5-methyltriazoleSimilar core structure but different substituentsVariations in substituents can lead to different biological activities
5-Methyltriazole derivativesVarious substitutions on the triazole ringOffers insights into structure-function relationships

These comparisons highlight how variations in substituents can influence biological activity and chemical properties.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, supporting the investigation into this compound:

  • Antifungal Study : A study demonstrated that triazole derivatives inhibited fungal growth by disrupting ergosterol synthesis.
  • Antibacterial Study : Another research indicated that similar compounds exhibited significant inhibitory effects against Gram-positive bacteria.
  • Antitumor Research : In vitro studies showed that certain triazole derivatives induced apoptosis in cancer cell lines.

These findings underscore the potential therapeutic applications of this compound in treating infections and cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis likely follows a multi-step approach involving:

Condensation reactions : Formation of the triazole core via azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) .

Coupling steps : Use of carbodiimide reagents (e.g., EDC·HCl, HOBt) for amide bond formation between the triazole-carboxylic acid and the 3-chloro-4-methoxyaniline moiety .

Purification : Column chromatography or recrystallization to isolate the final product.

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., DMF/CH₂Cl₂) to enhance yields .

Q. How can researchers address low aqueous solubility during biological assays?

  • Methodology :

  • Co-solvents : Use DMSO or cyclodextrins for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the triazole or methoxyphenyl moieties to improve solubility .
  • Formulation : Nanoemulsions or liposomal encapsulation for in vivo applications .

Q. What spectroscopic techniques are critical for structural characterization?

  • Required Techniques :

  • NMR : Confirm substitution patterns (e.g., methoxy, chloro groups) via ¹H/¹³C NMR.
  • HRMS : Validate molecular weight and isotopic patterns.
  • XRD : Resolve crystal structure if single crystals are obtainable .
    • Data Interpretation : Compare spectral data with analogous triazole-carboxamides (e.g., PubChem entries for related compounds) .

Advanced Research Questions

Q. How can computational modeling optimize the compound's pharmacokinetic properties?

  • Methodology :

Docking Studies : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to predict binding affinities .

ADMET Prediction : Use tools like SwissADME to assess logP, bioavailability, and CYP450 interactions.

QSAR Analysis : Corlate substituent effects (e.g., chloro vs. methoxy) with activity using MOE or RDKit .

  • Validation : Compare in silico predictions with in vitro metabolic stability assays (e.g., microsomal incubation) .

Q. How to resolve contradictions in reported bioactivity across studies?

  • Approach :

Standardize Assays : Control variables (e.g., cell lines, incubation time) using guidelines from the NIH or EMA.

Dose-Response Curves : Generate EC₅₀/IC₅₀ values in triplicate to assess reproducibility.

Target Engagement Studies : Use SPR or ITC to directly measure compound-target binding kinetics .

  • Case Example : If conflicting cytotoxicity data arise, verify purity (>95% by HPLC) and rule out off-target effects via kinome-wide profiling .

Q. What strategies enhance selectivity for triazole-based inhibitors in complex biological systems?

  • Methodology :

Proteomic Profiling : Use affinity chromatography with a biotinylated probe to identify off-target interactions .

Structural Tuning : Modify the isopropylphenyl group to reduce steric clashes with non-target proteins .

Allosteric Modulation : Design analogs targeting less-conserved binding pockets .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the chloro-methoxyphenyl group in target engagement using photoaffinity labeling .
  • In Vivo Efficacy : Evaluate pharmacokinetics in rodent models with LC-MS/MS quantification .
  • Green Chemistry : Develop solvent-free synthesis using ball milling or microwave irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.